1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone is a heterocyclic compound that features a pyrido[4,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone typically involves multi-step procedures. One common method involves the condensation of a 2-aryl-substituted acrylate with a 6-aminopyrimidin-4-one in the presence of a base under microwave irradiation . This reaction yields the pyrido[4,3-d]pyrimidine core, which can then be further functionalized to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and other advanced techniques can potentially be scaled up for industrial applications, ensuring higher yields and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted pyrido[4,3-d]pyrimidines, which can be further explored for their biological activities.
Scientific Research Applications
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone involves its interaction with molecular targets such as kinases. By binding to the active site of these enzymes, the compound can inhibit their activity, leading to downstream effects such as the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylates: These compounds have shown potential as epidermal growth factor receptor (EGFR) inhibitors.
6-aryl-5,6-dihydropyrido[2,3-d]pyrimidine-4,7(3H,8H)-diones: These derivatives are known for their activity as tyrosine kinase inhibitors.
Uniqueness
1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-phenoxyethanone is unique due to its specific structural features that allow for versatile functionalization and its potential to interact with a wide range of biological targets. This makes it a valuable scaffold for the development of new therapeutic agents.
Properties
IUPAC Name |
1-(7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-phenoxyethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c19-15(10-20-13-4-2-1-3-5-13)18-7-6-14-12(9-18)8-16-11-17-14/h1-5,8,11H,6-7,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVBLRKLSBBYPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)C(=O)COC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.